molecular formula C22H30N2O B12813251 1-(3-Ethoxy-3-phenylpropyl)-4-(3-methylphenyl)piperazine CAS No. 745-80-2

1-(3-Ethoxy-3-phenylpropyl)-4-(3-methylphenyl)piperazine

Cat. No.: B12813251
CAS No.: 745-80-2
M. Wt: 338.5 g/mol
InChI Key: CBAIGJQVUIEMCP-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-3-phenylpropyl)-4-(3-methylphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazines. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxy-3-phenylpropyl)-4-(3-methylphenyl)piperazine typically involves the reaction of 1-(3-ethoxy-3-phenylpropyl)piperazine with 3-methylphenyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxy-3-phenylpropyl)-4-(3-methylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-3-phenylpropyl)-4-(3-methylphenyl)piperazine would depend on its specific interactions with molecular targets. It might act by binding to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Phenylpropyl)-4-(3-methylphenyl)piperazine
  • 1-(3-Ethoxy-3-phenylpropyl)-4-phenylpiperazine
  • 1-(3-Ethoxy-3-phenylpropyl)-4-(4-methylphenyl)piperazine

Uniqueness

1-(3-Ethoxy-3-phenylpropyl)-4-(3-methylphenyl)piperazine is unique due to the specific arrangement of its ethoxy, phenyl, and methyl groups, which can influence its chemical reactivity and biological activity. Comparing its properties with similar compounds can help identify its unique features and potential advantages in various applications.

Properties

CAS No.

745-80-2

Molecular Formula

C22H30N2O

Molecular Weight

338.5 g/mol

IUPAC Name

1-(3-ethoxy-3-phenylpropyl)-4-(3-methylphenyl)piperazine

InChI

InChI=1S/C22H30N2O/c1-3-25-22(20-9-5-4-6-10-20)12-13-23-14-16-24(17-15-23)21-11-7-8-19(2)18-21/h4-11,18,22H,3,12-17H2,1-2H3

InChI Key

CBAIGJQVUIEMCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCN1CCN(CC1)C2=CC=CC(=C2)C)C3=CC=CC=C3

Origin of Product

United States

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